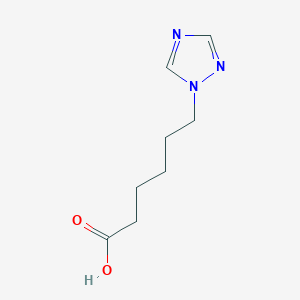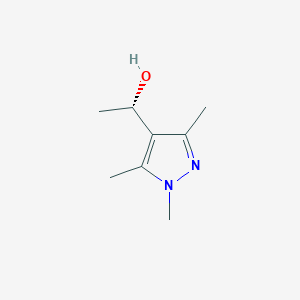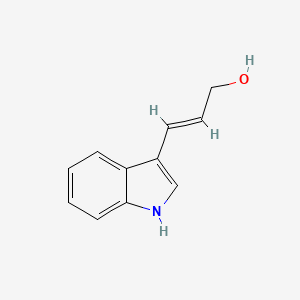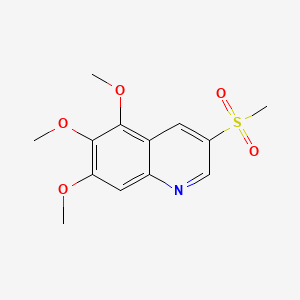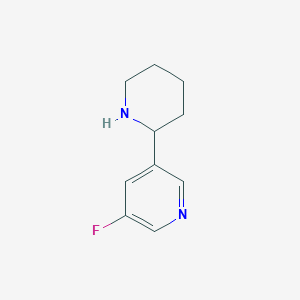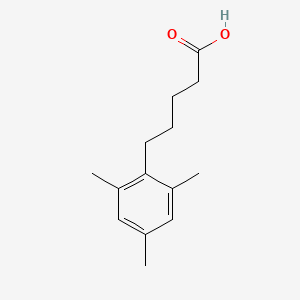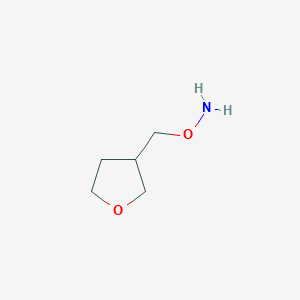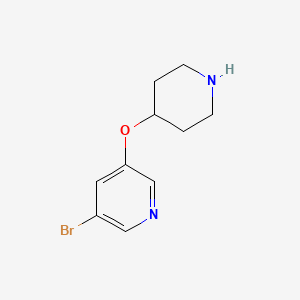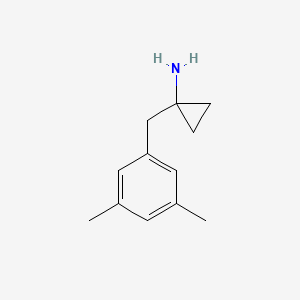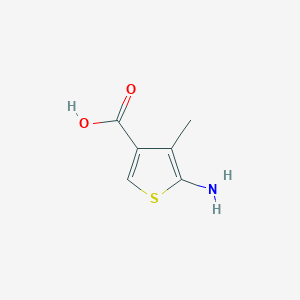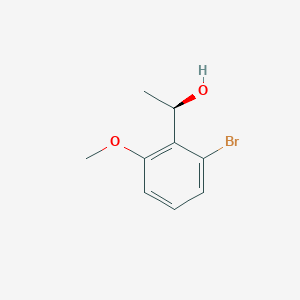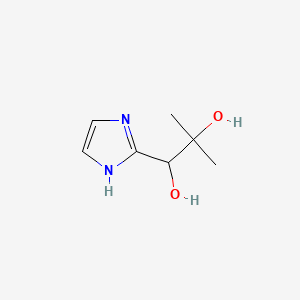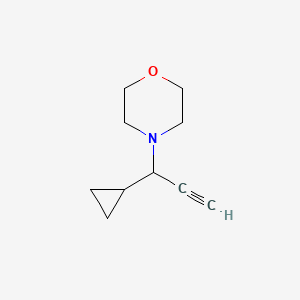
4-(1-Cyclopropylprop-2-yn-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Cyclopropylprop-2-yn-1-yl)morpholine is a chemical compound with the molecular formula C10H15NO It is a morpholine derivative featuring a cyclopropylprop-2-yn-1-yl group attached to the nitrogen atom of the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopropylprop-2-yn-1-yl)morpholine typically involves the reaction of morpholine with a suitable cyclopropylprop-2-yn-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The reaction can be represented as follows:
Morpholine+Cyclopropylprop-2-yn-1-yl halide→this compound+Halide ion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Cyclopropylprop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylprop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
4-(1-Cyclopropylprop-2-yn-1-yl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Cyclopropylprop-2-yn-1-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylprop-2-yn-1-yl group can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Cyclopropylprop-2-yn-1-yl)piperidine
- 4-(1-Cyclopropylprop-2-yn-1-yl)thiomorpholine
- 4-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine
Uniqueness
4-(1-Cyclopropylprop-2-yn-1-yl)morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
4-(1-cyclopropylprop-2-ynyl)morpholine |
InChI |
InChI=1S/C10H15NO/c1-2-10(9-3-4-9)11-5-7-12-8-6-11/h1,9-10H,3-8H2 |
Clave InChI |
HTHKTRWCWMLIHU-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1CC1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


